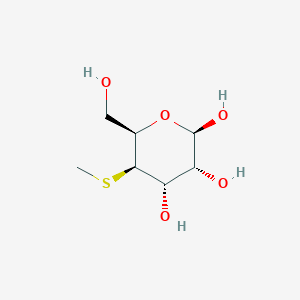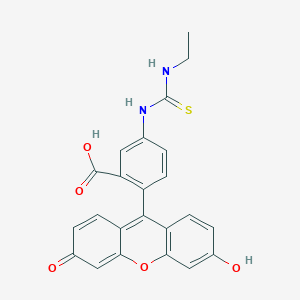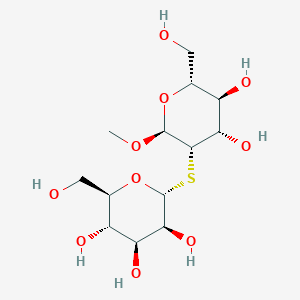
Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside is a complex carbohydrate derivative It is composed of two mannopyranosyl units linked through a sulfur atom, with a methyl group attached to one of the mannopyranosyl units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a mannopyranosyl donor with a suitable acceptor in the presence of a catalyst.
Thioether Formation:
Methylation: The final step involves the methylation of the mannopyranosyl unit using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale glycosylation and thioether formation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The methyl group or other substituents can be replaced with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiolates can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted mannopyranosyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its interactions with proteins and enzymes, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent or as a component of drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom and the mannopyranosyl units play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-2-S-(alpha-D-glucopyranosyl)-2-thio-alpha-D-glucopyranoside: Similar structure but with glucose units instead of mannose.
Methyl-2-S-(alpha-D-galactopyranosyl)-2-thio-alpha-D-galactopyranoside: Similar structure but with galactose units instead of mannose.
Uniqueness
Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside is unique due to the presence of mannose units, which can confer different biological properties compared to glucose or galactose derivatives. The sulfur atom also adds to its uniqueness, potentially affecting its reactivity and interactions with biological molecules.
Propriétés
Formule moléculaire |
C13H24O10S |
|---|---|
Poids moléculaire |
372.39 g/mol |
Nom IUPAC |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10S/c1-21-12-11(9(19)7(17)4(2-14)22-12)24-13-10(20)8(18)6(16)5(3-15)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1 |
Clé InChI |
WAYOKHSZGNFKSX-ZEEOCKJESA-N |
SMILES isomérique |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)O)O)SC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



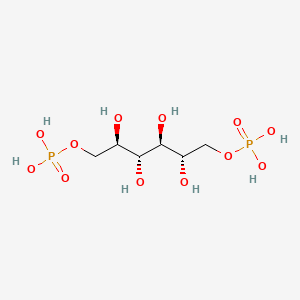
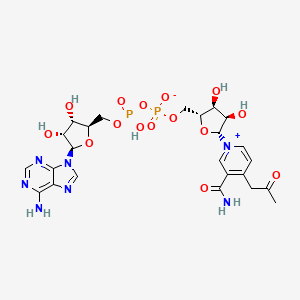
![4-{(Z)-[2-[3-(Methylsulfanyl)Propanoyl]-5-Oxo-1-(2-Oxoethyl)-1,5-Dihydro-4h-Imidazol-4-Ylidene]Methyl}Benzenolate](/img/structure/B10777971.png)
![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)
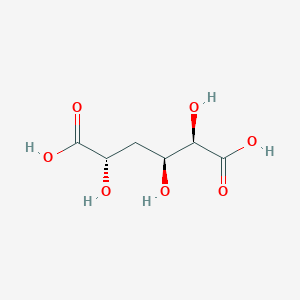
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)
![[(E,3R,4S,5R,9R,10R)-11-[(10S,16R,20R,21S,22R)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777983.png)
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
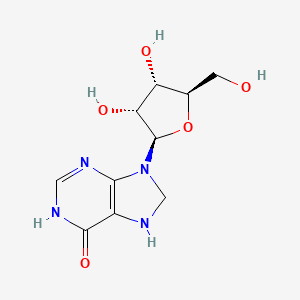
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium](/img/structure/B10778007.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10778014.png)
